N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that combines the structural features of benzimidazole and thiazole
Properties
Molecular Formula |
C18H21ClN4OS |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4OS/c1-11(2)10-14-16(23-18(19)25-14)17(24)20-9-5-8-15-21-12-6-3-4-7-13(12)22-15/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
NZUVKVNLZPGEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group in the thiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: NaH, K₂CO₃, polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has shown promise as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains by interfering with their cellular processes .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways . Additionally, it may have potential as an anti-inflammatory agent.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide exerts its effects involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)propyl]-2-methylpropanamide
- N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both benzimidazole and thiazole rings, which confer distinct chemical and biological properties
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety and a thiazole ring, which are known for their biological significance. Its molecular formula is with a molecular weight of approximately 336.85 g/mol.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar benzimidazole derivatives. For instance, compounds with benzimidazole structures have shown significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.
| Compound | Target Organism | Activity |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)propyl]-... | Staphylococcus aureus | Moderate |
| N-[3-(1H-benzimidazol-2-yl)propyl]-... | Escherichia coli | Weak |
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted that derivatives similar to N-[3-(1H-benzimidazol-2-yl)propyl]-... showed cytotoxic effects on various cancer cell lines, including breast and colon cancer.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |
The biological activity of N-[3-(1H-benzimidazol-2-yl)propyl]-... can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Interference with Cell Signaling Pathways : It might disrupt signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS production, leading to oxidative stress in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of N-benzimidazole thiazole derivatives, which demonstrated significant anticancer activity in vitro. The study utilized various assays to assess cell viability and apoptosis induction.
Findings:
- The synthesized compounds were tested against a panel of cancer cell lines.
- Promising leads were identified with IC50 values lower than standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
